

Effective In Vivo Concentration of SR1555 Hydrochloride: Application Notes and Protocols

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Compound of Interest

Compound Name: SR1555 hydrochloride

Cat. No.: B610962

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Abstract

SR1555 hydrochloride is a potent and selective inverse agonist of the retinoic acid receptor-related orphan receptor gamma (ROR γ). As a key regulator of T helper 17 (Th17) cell differentiation and function, ROR γ represents a promising therapeutic target for a range of autoimmune diseases and metabolic disorders. This document provides detailed application notes and protocols for the effective in vivo use of **SR1555 hydrochloride**, with a focus on establishing effective concentrations in preclinical mouse models of diet-induced obesity and autoimmune arthritis. The provided methodologies and data aim to facilitate further research and development of ROR γ -targeting therapeutics.

Introduction

T helper 17 (Th17) cells are a subset of T helper cells that play a critical role in the pathogenesis of various inflammatory and autoimmune diseases, including rheumatoid arthritis, psoriasis, and multiple sclerosis. The differentiation and function of Th17 cells are governed by the master transcriptional regulator, ROR γ t, a splice variant of ROR γ . **SR1555 hydrochloride** acts as an inverse agonist of ROR γ , effectively inhibiting its transcriptional activity. This leads to the suppression of Th17 cell development and a reduction in the production of pro-inflammatory cytokines such as Interleukin-17 (IL-17). Concurrently, SR1555 has been shown to promote the development of regulatory T cells (Tregs), which play a crucial role in maintaining immune tolerance. These dual activities make SR1555 a compelling candidate for

therapeutic intervention in diseases characterized by an imbalance between Th17 and Treg cell populations. Furthermore, ROR γ has been implicated in metabolic regulation, and its modulation by SR1555 has shown potential in the treatment of obesity and insulin resistance.

This document outlines effective in vivo concentrations and detailed experimental protocols for the use of **SR1555 hydrochloride** in common mouse models, providing a valuable resource for researchers in the fields of immunology and drug development.

Data Presentation

Table 1: Effective In Vivo Concentrations of SR1555 in a Diet-Induced Obesity (DIO) Mouse Model

Parameter	Details	Reference
Animal Model	Male C57BL/6J mice on a high-fat diet (60% kcal from fat)	[1]
Route of Administration	Intraperitoneal (IP) Injection	[1]
Dosage	10 or 20 mg/kg	[1]
Frequency	Twice daily	[1]
Duration	20 days	[1]
Vehicle	Not specified in detail, but sham-dosed with vehicle. A common vehicle for similar compounds is 15% Cremophore EL in water.	[1]
Observed Effects	- Significant reduction in body weight and fat mass.- Modest reduction in food intake.- Improved insulin sensitivity.	[1]
Route of Administration	Oral Gavage	[1]
Dosage	20 mg/kg	[1]
Frequency	Once daily	[1]
Duration	7 days for metabolic chamber studies	[1]
Vehicle	15% Cremophore EL in water	[1]
Observed Effects	- Increased whole-body energy expenditure.	[1]

Experimental Protocols

Diet-Induced Obesity (DIO) Mouse Model and SR1555 Hydrochloride Administration

This protocol describes the induction of obesity in mice through a high-fat diet and the subsequent administration of **SR1555 hydrochloride** to assess its anti-obesity effects.^{[1][2][3][4][5]}

Materials:

- Male C57BL/6J mice (6 weeks old)
- High-fat diet (HFD; 60% kcal from fat)
- Standard chow diet (10% kcal from fat)
- **SR1555 hydrochloride**
- Vehicle (e.g., 15% Cremophore EL in sterile water)
- Animal scale
- Gavage needles (for oral administration)
- Syringes and needles (for intraperitoneal injection)

Procedure:

- Acclimatize male C57BL/6J mice for one week upon arrival, with ad libitum access to standard chow and water.
- At 7 weeks of age, divide the mice into two groups: a control group receiving a standard chow diet and an experimental group receiving a high-fat diet.
- Maintain the mice on their respective diets for 7-10 weeks to induce a stable obese phenotype in the HFD group. Monitor body weight weekly.
- After the diet-induced obesity period, randomize the obese mice into treatment and vehicle control groups.

- Preparation of **SR1555 Hydrochloride** Solution:
 - For a 20 mg/kg dose in a 20 g mouse (requiring 0.4 mg), prepare a 2 mg/mL stock solution.
 - Dissolve the required amount of **SR1555 hydrochloride** in the chosen vehicle. Sonication or gentle heating may be required to achieve complete dissolution. Prepare fresh daily.
- Administration of **SR1555 Hydrochloride**:
 - Intraperitoneal (IP) Injection: Administer **SR1555 hydrochloride** at a dose of 10 or 20 mg/kg twice daily. The injection volume should be approximately 100-200 µL.
 - Oral Gavage: Administer **SR1555 hydrochloride** at a dose of 20 mg/kg once daily. The gavage volume should be approximately 100-200 µL.
- Administer the vehicle to the control group using the same route and frequency.
- Monitor body weight and food intake daily throughout the treatment period (e.g., 20 days).
- At the end of the study, mice can be euthanized for collection of blood and tissues for further analysis (e.g., glucose tolerance tests, insulin sensitivity assays, gene expression analysis in adipose tissue).

Collagen-Induced Arthritis (CIA) Mouse Model

This protocol outlines the induction of autoimmune arthritis in DBA/1J mice, a model that shares pathological features with human rheumatoid arthritis.^{[6][7][8][9][10]} This model can be used to evaluate the anti-inflammatory efficacy of **SR1555 hydrochloride**.

Materials:

- Male DBA/1J mice (8-10 weeks old)
- Bovine type II collagen (CII)
- Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis

- Incomplete Freund's Adjuvant (IFA)
- 0.1 M acetic acid
- Syringes and needles
- Homogenizer or emulsifying needles

Procedure:

- Preparation of Collagen Emulsion (Day 0):
 - Dissolve bovine type II collagen in 0.1 M acetic acid to a final concentration of 2 mg/mL by stirring overnight at 4°C.
 - Prepare an emulsion by mixing the collagen solution with an equal volume of CFA. The emulsion should be stable and not separate upon standing.
- Primary Immunization (Day 0):
 - Anesthetize the mice.
 - Inject 100 µL of the collagen-CFA emulsion intradermally at the base of the tail.
- Booster Immunization (Day 21):
 - Prepare a second emulsion of bovine type II collagen (2 mg/mL) with an equal volume of IFA.
 - Inject 100 µL of the collagen-IFA emulsion intradermally at a site distant from the primary injection site.
- Monitoring and Scoring of Arthritis:
 - Beginning around day 24, monitor the mice daily for the onset and severity of arthritis.
 - Score each paw based on a scale of 0-4 (0 = normal, 1 = mild swelling/erythema, 2 = moderate swelling/erythema, 3 = severe swelling/erythema involving the entire paw, 4 =

maximal inflammation with joint deformity). The maximum score per mouse is 16.

- **SR1555 Hydrochloride** Administration:
 - Treatment can be initiated prophylactically (before the onset of symptoms) or therapeutically (after the onset of symptoms).
 - Administer **SR1555 hydrochloride** at an effective dose (e.g., determined from pilot studies, potentially in the range of 10-30 mg/kg, administered orally or intraperitoneally daily).

Flow Cytometry Analysis of Th17 and Treg Cells

This protocol describes the isolation of splenocytes and subsequent staining for flow cytometric analysis to determine the frequencies of Th17 (CD4+IL-17A+) and Treg (CD4+Foxp3+) cells.

[\[11\]](#)[\[12\]](#)[\[13\]](#)[\[14\]](#)[\[15\]](#)

Materials:

- Spleens from treated and control mice
- RPMI-1640 medium
- Fetal bovine serum (FBS)
- Cell strainers (70 µm)
- Red blood cell lysis buffer (ACK buffer)
- PMA (Phorbol 12-myristate 13-acetate)
- Ionomycin
- Brefeldin A (Golgi transport inhibitor)
- Fixation/Permeabilization buffers (e.g., from a commercial kit)
- Fluorescently conjugated antibodies:

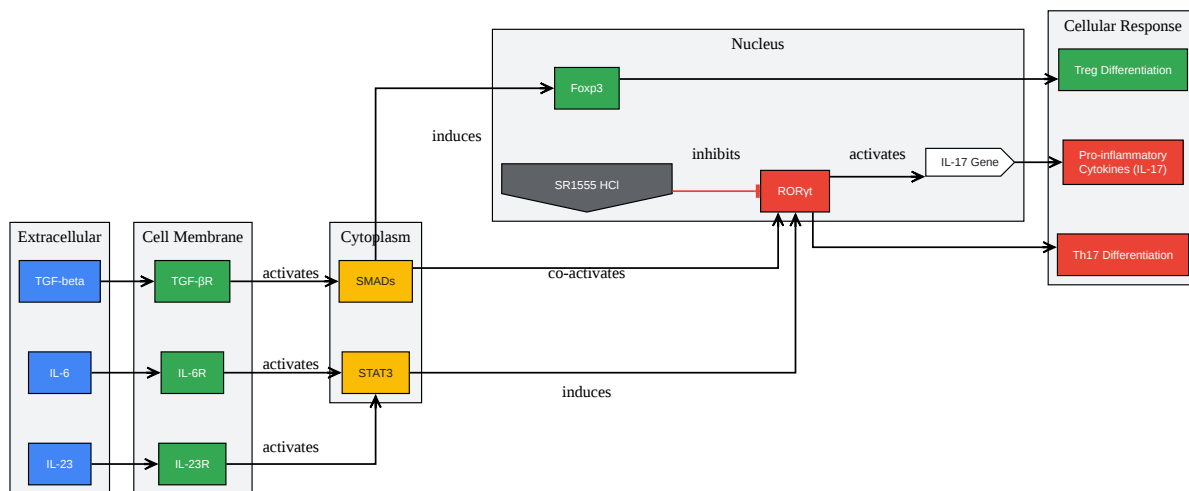
- Anti-mouse CD4 (e.g., PerCP-Cy5.5)
- Anti-mouse IL-17A (e.g., PE)
- Anti-mouse Foxp3 (e.g., Alexa Fluor 647)
- Flow cytometer

Procedure:

- Splenocyte Isolation:
 - Aseptically harvest spleens and place them in cold RPMI-1640 medium.
 - Mechanically disrupt the spleens and pass the cell suspension through a 70 μ m cell strainer.
 - Lyse red blood cells using ACK buffer and wash the remaining cells with RPMI-1640.
 - Resuspend the splenocytes in complete RPMI-1640 medium (containing 10% FBS).
- In Vitro Stimulation (for IL-17A detection):
 - Plate the splenocytes at a density of $1-2 \times 10^6$ cells/mL.
 - Stimulate the cells with PMA (50 ng/mL) and Ionomycin (500 ng/mL) in the presence of Brefeldin A (1 μ g/mL) for 4-5 hours at 37°C in a CO2 incubator.
- Staining for Flow Cytometry:
 - Wash the stimulated cells with PBS.
 - Surface Staining: Stain the cells with the anti-mouse CD4 antibody for 30 minutes on ice, protected from light.
 - Wash the cells to remove unbound antibody.
 - Intracellular Staining: Fix and permeabilize the cells using a commercial fixation/permeabilization kit according to the manufacturer's instructions.

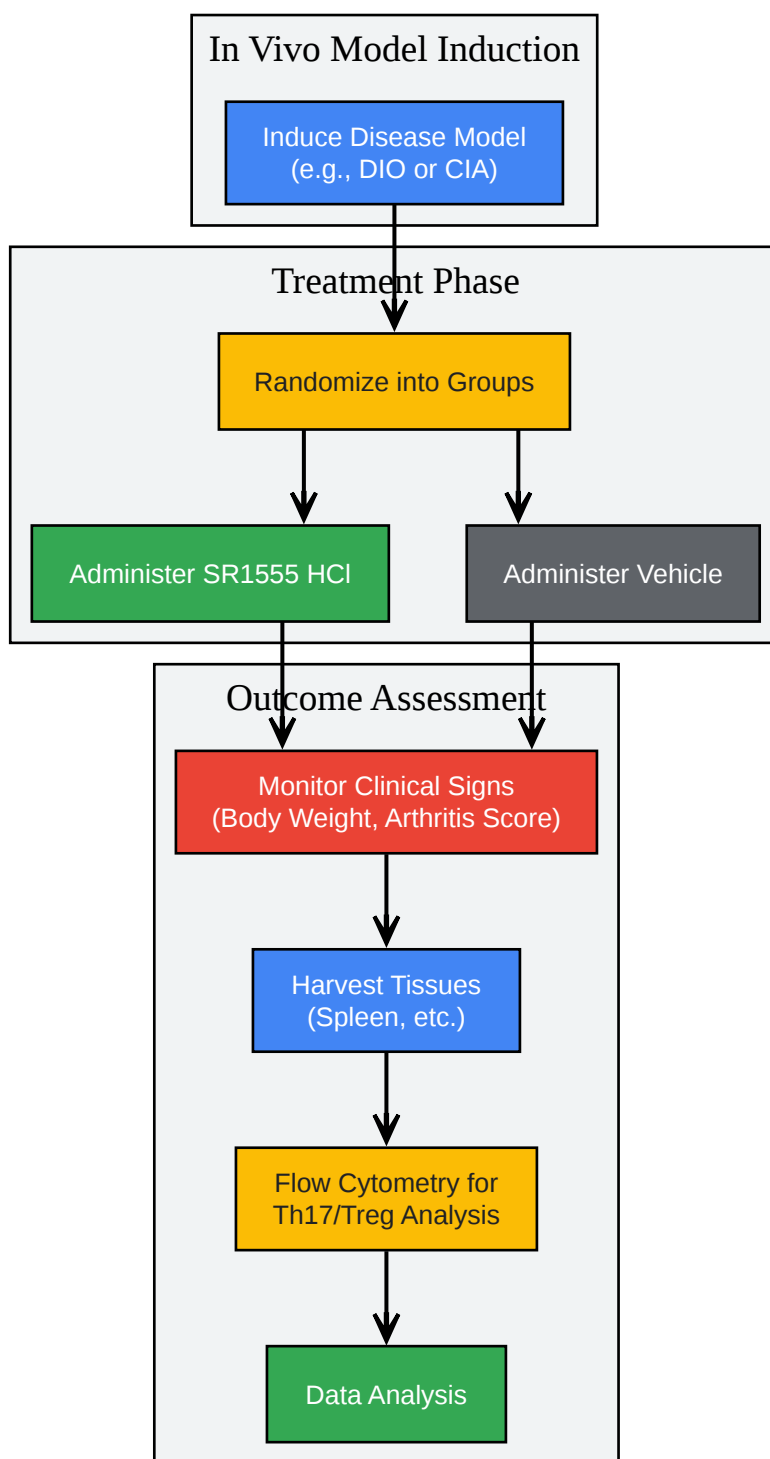
- Stain the cells with anti-mouse IL-17A and anti-mouse Foxp3 antibodies for 30 minutes at room temperature, protected from light.
- Wash the cells and resuspend them in flow cytometry staining buffer.
- Data Acquisition and Analysis:
 - Acquire the data on a flow cytometer.
 - Gate on lymphocytes based on forward and side scatter, then on single cells, and finally on CD4+ T cells.
 - Within the CD4+ gate, analyze the expression of IL-17A and Foxp3 to determine the percentage of Th17 and Treg cells, respectively.

Mandatory Visualizations



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Caption: RORγ signaling in Th17 and Treg differentiation.



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Caption: General experimental workflow for in vivo studies.

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